Magnetic Exchange Coupling Sign Inversion vs. 1,3-Diethynylbenzene Isomer
In binuclear Fe(III) diradical complexes, the 1,4-diethynylbenzene bridge mediates strong antiferromagnetic coupling (J_ab = ca. –190 cm⁻¹), whereas its 1,3-diethynylbenzene isomer induces ferromagnetic coupling of over +150 cm⁻¹ under identical coordination geometry conditions [1]. This represents a sign reversal of over 340 cm⁻¹ in the magnetic exchange parameter—a qualitative and quantitative difference that precludes isomer substitution.
| Evidence Dimension | Magnetic exchange coupling (J_ab) |
|---|---|
| Target Compound Data | ca. –190 cm⁻¹ |
| Comparator Or Baseline | 1,3-diethynylbenzene-bridged analogue: over +150 cm⁻¹ |
| Quantified Difference | Sign reversal from antiferromagnetic to ferromagnetic; magnitude difference >340 cm⁻¹ |
| Conditions | Binuclear Fe(III) complexes; [(η²-dppe)(η⁵-C₅Me₅)Fe(III)]⁺ termini; identical coordination environment |
Why This Matters
This difference is non-incremental; it determines whether two metal centers align spins oppositely or in parallel, which is a first-order selection criterion for designing molecular magnets and spintronic devices.
- [1] Paul, F.; Bondon, A.; Roisnel, T.; Lapinte, C. Topological dependence of the magnetic exchange coupling in arylethynyl-bridged organometallic diradicals containing [(η²-dppe)(η⁵-C₅Me₅)Fe(III)]⁺ fragments. Organometallics 2012, 31, 4435–4453. View Source
